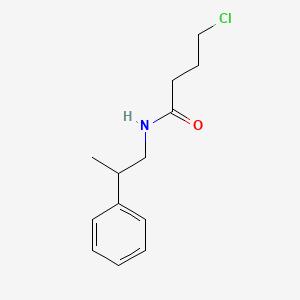
4-chloro-N-(2-phenylpropyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2-phenylpropyl)butanamide is an organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its structural complexity, which includes a phenyl group, a chlorine atom, and a butanamide backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-phenylpropyl)butanamide typically involves the reaction of 4-chlorobutanoyl chloride with 2-phenylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity.
化学反応の分析
Types of Reactions
4-chloro-N-(2-phenylpropyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the substituent introduced, such as halogenated derivatives.
科学的研究の応用
4-chloro-N-(2-phenylpropyl)butanamide has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
作用機序
The mechanism of action of 4-chloro-N-(2-phenylpropyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
- 4-chloro-N-(2-phenylethyl)butanamide
- 4-chloro-N-(2-phenylpropyl)acetamide
- 4-chloro-N-(2-phenylpropyl)benzamide
Uniqueness
4-chloro-N-(2-phenylpropyl)butanamide is unique due to its specific structural features, such as the presence of a chlorine atom and a phenylpropyl group. These features contribute to its distinct chemical and biological properties, differentiating it from other similar compounds .
特性
分子式 |
C13H18ClNO |
|---|---|
分子量 |
239.74 g/mol |
IUPAC名 |
4-chloro-N-(2-phenylpropyl)butanamide |
InChI |
InChI=1S/C13H18ClNO/c1-11(12-6-3-2-4-7-12)10-15-13(16)8-5-9-14/h2-4,6-7,11H,5,8-10H2,1H3,(H,15,16) |
InChIキー |
RVDFSMFGBKHXFJ-UHFFFAOYSA-N |
正規SMILES |
CC(CNC(=O)CCCCl)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


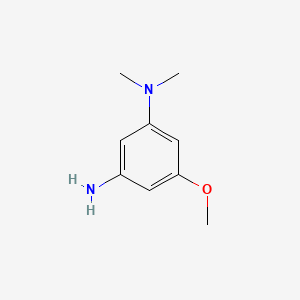
![tert-butyl N-[5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridin-3-yl]carbamate](/img/structure/B13892085.png)
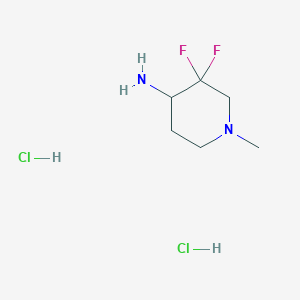


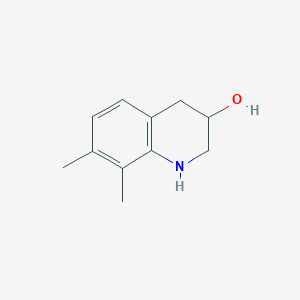
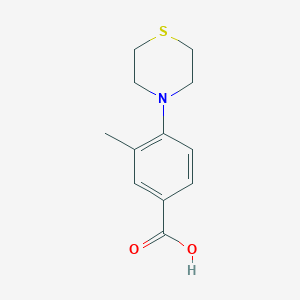
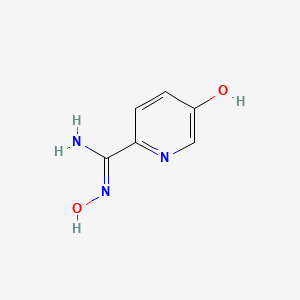
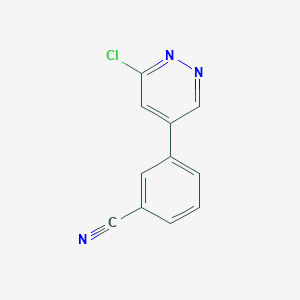
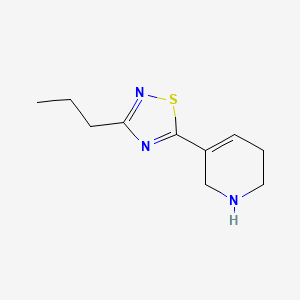
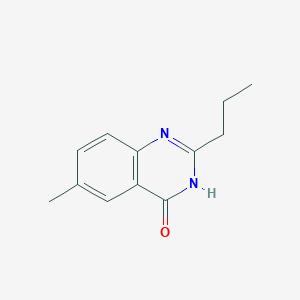
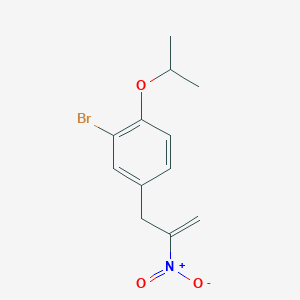

![tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate](/img/structure/B13892156.png)
